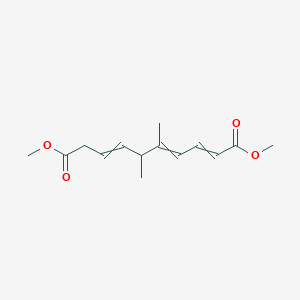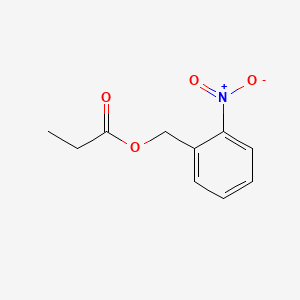
o-Nitrobenzyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Nitrobenzyl propionate: is an organic compound that belongs to the class of nitrobenzyl esters. It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring at the ortho position and a propionate ester group (-COOCH2CH3) attached to the benzyl carbon. This compound is known for its photolabile properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-nitrobenzyl propionate typically involves the esterification of o-nitrobenzyl alcohol with propionic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: o-Nitrobenzyl propionate can undergo oxidation reactions, leading to the formation of o-nitrobenzaldehyde and other oxidized products.
Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl position in this compound is susceptible to nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous conditions.
Major Products Formed:
Oxidation: o-Nitrobenzaldehyde.
Reduction: o-Aminobenzyl propionate.
Substitution: Various substituted benzyl propionates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: o-Nitrobenzyl propionate is widely used as a photolabile protecting group in organic synthesis. It allows for the temporary protection of functional groups, which can be removed upon exposure to ultraviolet light, facilitating the synthesis of complex molecules.
Biology: In biological research, this compound is employed in the study of dynamic biological processes. It serves as a photoremovable protecting group for biomolecules, enabling precise spatiotemporal control over the release of active compounds in cellular studies.
Medicine: The compound is used in the development of photoresponsive drug delivery systems. By incorporating this compound into drug carriers, the release of therapeutic agents can be controlled using light, enhancing the efficacy and reducing side effects.
Industry: this compound finds applications in the production of photodegradable polymers and coatings. These materials can be used in various industries, including electronics and packaging, where controlled degradation is desirable.
Wirkmechanismus
The mechanism of action of o-nitrobenzyl propionate involves the photolysis of the nitrobenzyl group upon exposure to ultraviolet light. This process leads to the cleavage of the ester bond, releasing the propionic acid and forming a nitrosobenzyl intermediate. The nitrosobenzyl intermediate can further undergo tautomerization to form a stable product. The molecular targets and pathways involved in this process are primarily related to the photochemical properties of the nitrobenzyl group.
Vergleich Mit ähnlichen Verbindungen
o-Nitrobenzyl alcohol: Similar in structure but lacks the ester group.
o-Nitrobenzyl acetate: Contains an acetate ester group instead of a propionate ester group.
o-Nitrobenzyl chloride: Contains a chloride group instead of an ester group.
Uniqueness: o-Nitrobenzyl propionate is unique due to its specific ester group, which imparts distinct chemical and physical properties. The propionate ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in organic synthesis, biology, and industry. Additionally, the photolabile nature of the nitrobenzyl group allows for precise control over chemical reactions and processes, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
132663-51-5 |
|---|---|
Molekularformel |
C10H11NO4 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
(2-nitrophenyl)methyl propanoate |
InChI |
InChI=1S/C10H11NO4/c1-2-10(12)15-7-8-5-3-4-6-9(8)11(13)14/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
XNZCXBDQNBUKST-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OCC1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


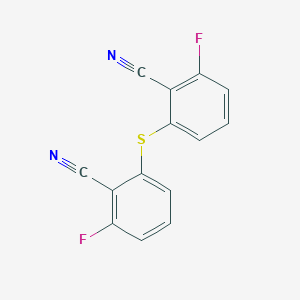

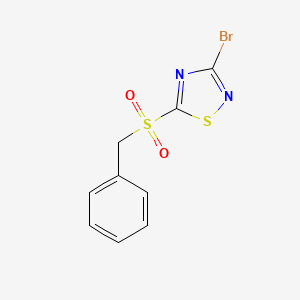


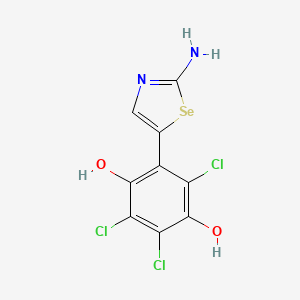
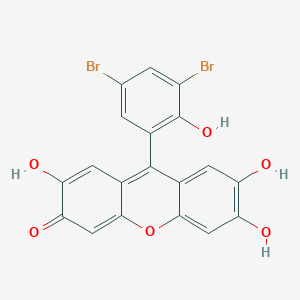
![3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile](/img/structure/B14273914.png)

![N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine](/img/structure/B14273922.png)
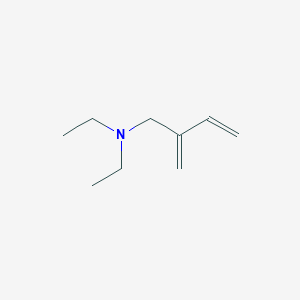
![Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-](/img/structure/B14273934.png)
